3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a cyclobutyl group at the 3-position and an iodine atom at the 7-position of the triazolo[4,3-a]pyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones using [bis(trifluoroacetoxy)iodo]benzene as the oxidizing agent . Another approach includes the Cu-catalyzed direct C–H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to streamline the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7-position can be substituted with other groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: [Bis(trifluoroacetoxy)iodo]benzene is commonly used for oxidative cyclization.
Catalysts: Copper catalysts are used for direct C–H (hetero)arylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7-position.
Scientific Research Applications
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: Derivatives of triazolopyridines have shown antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Material Science: The compound is used in the synthesis of blue-emitting materials for screening purposes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, thereby blocking their signaling pathways and inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also target c-Met and VEGFR-2 kinases and have shown similar biological activities.
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazolopyridine derivative with different substitution patterns and applications.
Uniqueness
3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and iodine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C10H10IN3 |
---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
3-cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C10H10IN3/c11-8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
AXONNEYQYGGNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=CC(=C3)I |
Origin of Product |
United States |
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